2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine
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Overview
Description
2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methylsulfanyl group at the 2-position and two phenylpiperazino groups at the 4- and 6-positions of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced by reacting the pyrimidine core with methylthiolating agents such as methyl iodide in the presence of a base like sodium hydride.
Attachment of Phenylpiperazino Groups: The phenylpiperazino groups can be attached through nucleophilic substitution reactions using phenylpiperazine and suitable leaving groups like halides or tosylates.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the phenylpiperazino groups, using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the phenylpiperazino groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that the compound may have anticancer, antiviral, and antimicrobial properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The phenylpiperazino groups are known to interact with the active sites of enzymes, inhibiting their activity. The compound may also interfere with signaling pathways by binding to specific receptors, thereby modulating cellular responses.
Comparison with Similar Compounds
2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine can be compared with other pyrimidine derivatives such as:
4-Azido-2-(methylsulfanyl)-6-(4-phenylpiperazino)pyrimidine: This compound has an azido group instead of a phenylpiperazino group, which may alter its reactivity and biological activity.
2-(Methylsulfanyl)-4,6-diphenylpyrimidine: Lacks the piperazino groups, which may result in different pharmacological properties.
4,6-Bis(4-phenylpiperazino)pyrimidine: Lacks the methylsulfanyl group, which may affect its chemical stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methylsulfanyl-4,6-bis(4-phenylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6S/c1-32-25-26-23(30-16-12-28(13-17-30)21-8-4-2-5-9-21)20-24(27-25)31-18-14-29(15-19-31)22-10-6-3-7-11-22/h2-11,20H,12-19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYYLNHPFTUKOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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